N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O4 and its molecular weight is 409.365. The purity is usually 95%.
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Biological Activity
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes:
- A dihydropyridine core.
- A morpholine moiety.
- A trifluoromethyl substituent on the benzamide ring.
This structural diversity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Activity : Certain benzamides are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
- Modulation of Receptor Activity : The presence of morpholine groups often correlates with activity at G-protein coupled receptors (GPCRs), which play significant roles in signal transduction .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a morpholine structure can exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems or protect against neuroinflammation .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related benzamide in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an anticancer agent .
Study 2: Inhibition of Dihydrofolate Reductase
Another investigation focused on the mechanism by which similar compounds inhibit DHFR. The results indicated that these compounds could effectively lower DHFR levels, leading to decreased proliferation in resistant cancer cell lines .
Data Summary
Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-24-11-12(17(27)25-6-8-29-9-7-25)10-15(18(24)28)23-16(26)13-4-2-3-5-14(13)19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDDIKSCGDOMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.